Aminodantrolene

Overview

Description

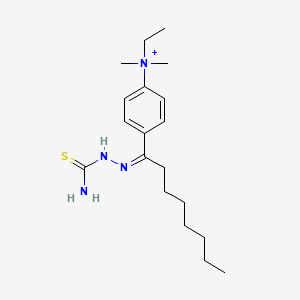

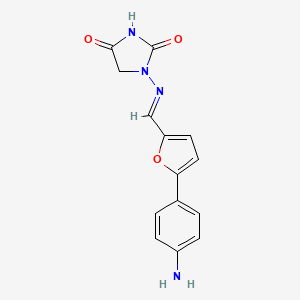

Aminodantrolene is a derivative of dantrolene, a well-known skeletal muscle relaxant primarily used in the treatment of malignant hyperthermia. This compound is formed through the reduction of the nitro group in dantrolene to an amino group.

Mechanism of Action

Target of Action

The primary target of Aminodantrolene is the ryanodine receptor, a major calcium release channel of the skeletal muscle sarcoplasmic reticulum . This receptor plays a crucial role in the excitation-contraction coupling in skeletal muscle .

Mode of Action

This compound interacts with its target, the ryanodine receptor, by direct or indirect inhibition . This interaction is fundamental in the molecular action of this compound, leading to a decrease in intracellular calcium concentration .

Biochemical Pathways

This compound affects the biochemical pathways related to the excitation-contraction coupling in skeletal muscle . By inhibiting the ryanodine receptor, it disrupts the normal flow of calcium ions, which are essential for muscle contraction . The downstream effects of this disruption include a decrease in muscle contraction, providing a therapeutic effect in conditions like malignant hyperthermia and muscle spasticity .

Pharmacokinetics

It is known that dantrolene, the parent compound of this compound, is metabolized by liver microsomes to 5-hydroxydantrolene, which itself acts as a skeletal muscle relaxant . Reduction of the nitro moiety of the benzene ring leads to the formation of this compound .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a decrease in intracellular calcium concentration . This results in a depression of the intrinsic mechanisms of excitation-contraction coupling in skeletal muscle . Clinically, this leads to a reduction in muscle spasticity and provides an effective treatment for conditions like malignant hyperthermia .

Biochemical Analysis

Biochemical Properties

Aminodantrolene plays a significant role in biochemical reactions, particularly in the modulation of calcium release from the sarcoplasmic reticulum in skeletal muscle cells. It interacts with the ryanodine receptor, a major calcium release channel, inhibiting its activity and thereby reducing intracellular calcium levels . This interaction is fundamental to its muscle relaxant properties. Additionally, this compound may interact with other proteins and enzymes involved in calcium signaling pathways, although these interactions are less well-characterized.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In skeletal muscle cells, it inhibits the excitation-contraction coupling by reducing calcium release from the sarcoplasmic reticulum . This leads to muscle relaxation and is beneficial in conditions like malignant hyperthermia and muscle spasticity. In neuronal cells, this compound has been shown to provide neuroprotection by inhibiting calcium-induced excitotoxicity . It also influences cell signaling pathways, gene expression, and cellular metabolism by modulating intracellular calcium levels.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ryanodine receptor on the sarcoplasmic reticulum, inhibiting calcium release into the cytoplasm . This inhibition reduces the calcium concentration in the cytosol, preventing the activation of calcium-dependent enzymes and proteins involved in muscle contraction. Additionally, this compound may affect other calcium-binding proteins and enzymes, further contributing to its muscle relaxant and neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its efficacy may decrease with prolonged exposure due to potential degradation . Long-term studies have shown that this compound maintains its muscle relaxant properties over extended periods, although its neuroprotective effects may diminish over time . The stability and degradation of this compound are important considerations for its use in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces muscle contraction and provides neuroprotection without significant adverse effects . At higher doses, this compound can cause toxicity, including hepatotoxicity and renal impairment . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse outcomes.

Metabolic Pathways

This compound is metabolized primarily in the liver through hydroxylation and acetylation pathways . The enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate the conversion of this compound to its metabolites. These metabolic pathways are crucial for the clearance of this compound from the body and can influence its pharmacokinetics and toxicity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily distributed to skeletal muscle and neuronal tissues, where it exerts its effects . The compound is transported across cell membranes by passive diffusion and possibly through specific transporters, although these transporters have not been well-characterized . This compound and its metabolites are excreted mainly via urine and bile .

Subcellular Localization

The subcellular localization of this compound is primarily within the sarcoplasmic reticulum of skeletal muscle cells and the endoplasmic reticulum of neuronal cells . This localization is essential for its inhibitory effects on calcium release channels. This compound may also localize to other cellular compartments, depending on the presence of specific targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aminodantrolene typically involves the reduction of dantrolene. The reduction process can be carried out using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid. The reaction conditions generally include maintaining a controlled temperature and pH to ensure the selective reduction of the nitro group to an amino group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Aminodantrolene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized back to dantrolene using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Further reduction of this compound can lead to the formation of reduced this compound, which is pharmacologically inactive.

Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Various electrophiles under acidic or basic conditions

Major Products Formed:

Oxidation: Dantrolene.

Reduction: Reduced this compound.

Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Aminodantrolene has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reduction and substitution reactions.

Biology: Investigated for its potential effects on cellular calcium regulation and its interactions with ryanodine receptors.

Medicine: Explored for its potential neuroprotective effects and its role in treating conditions associated with abnormal calcium release in cells.

Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control processes .

Comparison with Similar Compounds

Dantrolene: The parent compound from which aminodantrolene is derived. Both compounds share similar mechanisms of action but differ in their pharmacological profiles.

Hydantoin Derivatives: Compounds like phenytoin, which share structural similarities with dantrolene but have different pharmacological activities.

Ryanodine Receptor Inhibitors: Other compounds that inhibit ryanodine receptors, such as ryanodine and its analogs .

Uniqueness: this compound is unique due to its specific reduction of the nitro group in dantrolene, resulting in distinct pharmacological properties. Its potential neuroprotective effects and applications in treating calcium-related disorders set it apart from other similar compounds .

Properties

IUPAC Name |

1-[(E)-[5-(4-aminophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c15-10-3-1-9(2-4-10)12-6-5-11(21-12)7-16-18-8-13(19)17-14(18)20/h1-7H,8,15H2,(H,17,19,20)/b16-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUTWFLSENWVIM-FRKPEAEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163423 | |

| Record name | Aminodantrolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14663-28-6 | |

| Record name | Aminodantrolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminodantrolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINODANTROLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R97QNA0E19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the metabolic pathway of dantrolene, and how is aminodantrolene involved?

A1: Dantrolene is primarily metabolized through two pathways in the liver:

- Hepatic MFO System: Dantrolene undergoes hydroxylation by the hepatic mixed-function oxidase (MFO) system, resulting in the formation of hydroxydantrolene. This metabolite is subsequently conjugated with glucuronic acid or sulfate for excretion. [, ]

- Nitroreductase Pathway: Dantrolene is also metabolized by nitroreductase, leading to the formation of this compound. [, ] This pathway involves intermediates that can undergo glucuronide and mercapturic acid conjugation, with the latter serving as a detoxification mechanism for electrophilic metabolites. [, ]

Q2: How does this compound impact the hepatic MFO system, and what is the significance of this interaction?

A2: this compound demonstrates inhibitory effects on the hepatic MFO system. [, ] This inhibition can potentially influence the metabolism of other drugs metabolized by this system, leading to drug interactions. Interestingly, acetylation of this compound negates its inhibitory effects on the hepatic MFO system. [, ] This suggests that the acetylation status of this compound could play a role in modulating its pharmacological and toxicological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

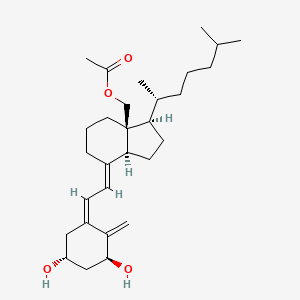

![(2S)-2-methylbutanoic acid [(1S,3R,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxo-2-oxanyl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester](/img/structure/B1240646.png)

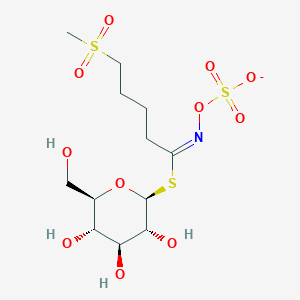

![N-(4-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1240651.png)

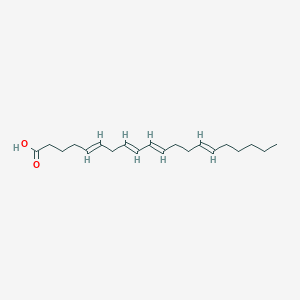

![(2E,5Z)-2-(3,3-dimethyl-2-oxo-butylidene)-5-[(3-hydroxy-4-methoxy-phenyl)methylene]thiazolidin-4-one](/img/structure/B1240652.png)

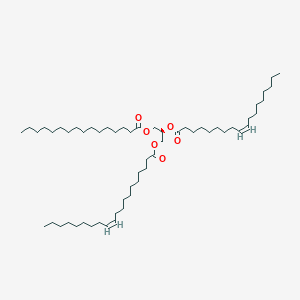

![2-(2,5-dichlorophenyl)sulfonyl-N-methyl-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B1240655.png)